molecular formula C14H15ClO B591005 (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone CAS No. 131984-21-9

(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone

Cat. No.: B591005
CAS No.: 131984-21-9
M. Wt: 234.723
InChI Key: DHZKFHRKOKWCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

Systematic Nomenclature and Molecular Formula Analysis

The compound is systematically named 5-[(4-chlorophenyl)methylidene]-2,2-dimethylcyclopentan-1-one (CAS 131984-21-9). Its molecular formula, C₁₄H₁₅ClO , reflects a cyclopentanone ring (C₅H₈O) substituted with a 4-chlorophenylmethylidene group (C₉H₇Cl) and two methyl groups (C₂H₆). The molecular weight is 234.72 g/mol , computed from atomic masses: carbon (12.01), hydrogen (1.008), chlorine (35.45), and oxygen (16.00).

Table 1: Molecular Descriptors

Parameter Value Source
Molecular Formula C₁₄H₁₅ClO
Molecular Weight 234.72 g/mol
CAS Registry Number 131984-21-9
SMILES CC1(CCC(=CC2=CC=C(C=C2)Cl)C1=O)C
InChIKey DHZKFHRKOKWCKA-UHFFFAOYSA-N

Stereochemical Considerations: E/Z Isomerism and Conformational Stability

The compound adopts the E-configuration (trans) due to steric and electronic factors. The 4-chlorophenyl group and the cyclopentanone moiety occupy opposite sides of the C=C bond, minimizing steric clashes between the bulky aromatic substituent and the methyl groups on the cyclopentanone ring.

Key Steric and Electronic Influences :

  • Steric Minimization : The E-configuration avoids eclipsing interactions between the 4-chlorophenyl group and the 2,2-dimethyl substituents on the cyclopentanone ring.
  • Electronic Stabilization : Conjugation between the carbonyl group (C=O) and the C=C bond delocalizes electron density, enhancing stability. The electron-withdrawing chlorine atom on the phenyl ring further polarizes the C=C bond, favoring the trans arrangement.

Conformational Stability :
The cyclopentanone ring adopts an envelope conformation to reduce torsional strain, with one carbon lifted slightly above the plane. This minimizes eclipsing interactions between the axial methyl groups and the equatorial substituents.

X-ray Crystallographic Studies and Molecular Geometry

While no experimental X-ray data are reported for this compound, structural analogs (e.g., 2-benzylidenecyclopentanone) suggest the following geometric features:

  • Cyclopentanone Ring :
    • Bond Angles : ~109° at the carbonyl carbon (C1), deviating slightly from tetrahedral geometry due to ring strain.
    • Substituent Orientation : The 2,2-dimethyl groups are axial, and the C=C bond is equatorial, optimizing steric relief.
  • C=C Bond Geometry :
    • Bond Length : ~1.34 Å (typical for conjugated alkenes).
    • Planarity : The C=C bond lies in a plane perpendicular to the cyclopentanone ring, facilitating conjugation.

Table 2: Predicted Bond Lengths and Angles

Bond/Group Length (Å) Angle (°)
C=O (Cyclopentanone) 1.22 120
C=C (α,β-unsaturated) 1.34 120
C–Cl (Phenyl) 1.75

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the C=O stretch and C=C-H vibrations . Key absorptions include:

  • C=O Stretch : ~1680–1665 cm⁻¹ (shifted from ~1715 cm⁻¹ in saturated ketones due to conjugation).
  • C=C-H Stretch : ~3020–2980 cm⁻¹ (sp² C–H bonds).
  • Aromatic C–C Stretch : ~1500–1450 cm⁻¹ (4-chlorophenyl ring).

Table 3: IR Absorption Peaks

Functional Group Absorption (cm⁻¹) Intensity
C=O (Conjugated) 1685–1666 Strong
C=C-H (Alkenyl) 3020–2980 Medium
Aromatic C–C 1500–1450 Medium
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

  • Cyclopentanone Protons : δ 2.1–2.5 ppm (two singlets for axial methyl groups).
  • C=C Protons : δ 6.8–7.2 ppm (d, J = 8–10 Hz, aromatic protons on the 4-chlorophenyl group).
  • Aromatic Protons (meta to Cl) : δ 7.4–7.6 ppm (d, J = 8–10 Hz).

¹³C NMR :

  • Carbonyl Carbon (C=O) : δ 210–215 ppm.
  • C=C Carbons : δ 125–130 ppm.
  • Aromatic Carbons : δ 128–135 ppm.
Mass Spectrometry (MS)

The molecular ion peak appears at m/z 234.72 (C₁₄H₁₅ClO⁺). Key fragmentation patterns include:

  • Loss of Cl : m/z 199.7 (C₁₄H₁₅O⁺).
  • Cleavage of C=C Bond : m/z 152 (C₉H₇Cl⁺, 4-chlorophenyl fragment) and m/z 82 (C₅H₁₀O⁺, cyclopentanone fragment).

Table 4: MS Fragmentation Patterns

m/z Fragment Relative Abundance (%)
234.72 [M]⁺ (C₁₄H₁₅ClO) 100
199.7 [M – Cl]⁺ 65
152 [C₉H₇Cl]⁺ 45
82 [C₅H₁₀O]⁺ 30
Ultraviolet-Visible (UV-Vis) Spectroscopy

The n→π* transition of the conjugated C=O group absorbs at λmax ~300 nm . The extended conjugation with the C=C bond red-shifts the absorption compared to isolated ketones (λmax ~270–290 nm).

Properties

IUPAC Name

5-[(4-chlorophenyl)methylidene]-2,2-dimethylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO/c1-14(2)8-7-11(13(14)16)9-10-3-5-12(15)6-4-10/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZKFHRKOKWCKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=CC2=CC=C(C=C2)Cl)C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697716
Record name 5-[(4-Chlorophenyl)methylidene]-2,2-dimethylcyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131984-21-9, 164058-20-2
Record name 5-[(4-Chlorophenyl)methylidene]-2,2-dimethylcyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-5[(4-chlorophenyl)methylene]-2,2-dimethylcyclopentanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.003
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Substrate Selection

The Knoevenagel condensation, a cornerstone for forming α,β-unsaturated carbonyl compounds, is the most direct route to this target. The reaction couples 2,2-dimethylcyclopentan-1-one with 4-chlorobenzaldehyde in the presence of a base or Lewis acid catalyst.

Mechanistic Steps :

  • Deprotonation : A base (e.g., piperidine) abstracts the α-hydrogen from 2,2-dimethylcyclopentanone, generating an enolate.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-chlorobenzaldehyde, forming a β-hydroxy ketone intermediate.

  • Dehydration : Elimination of water yields the conjugated (E)-isomer, stabilized by the electron-withdrawing 4-chlorophenyl group.

Key Catalysts and Conditions :

  • Base-Catalyzed : Piperidine (5–10 mol%) in toluene at 80–110°C for 12–24 hours.

  • Lewis Acid-Catalyzed : TiCl₄ with Et₃N or pyridine at room temperature, enhancing reaction rates and selectivity.

Example Protocol :

  • Combine 2,2-dimethylcyclopentanone (1.0 eq), 4-chlorobenzaldehyde (1.2 eq), and piperidine (0.1 eq) in toluene.

  • Reflux at 110°C for 18 hours under nitrogen.

  • Quench with aqueous HCl, extract with ethyl acetate, and purify via column chromatography (hexane:EtOAc = 9:1).

  • Isolate the product as a pale-yellow solid (Yield: 68–75%).

Optimization and Challenges

  • Solvent Effects : Aprotic solvents (toluene, benzene) favor dehydration, while polar solvents (DMF) risk side reactions.

  • Steric Hindrance : The 2,2-dimethyl group on cyclopentanone slows enolate formation, necessitating stronger bases or prolonged heating.

  • Isomer Control : The (E)-isomer dominates due to thermodynamic stability, but trace (Z)-isomers may require chromatographic separation.

Multi-Step Synthesis via Cyclopentanone Intermediates

Post-Synthetic Modification to α,β-Unsaturated Ketone

The saturated cyclopentanone from Step 5 can undergo dehydrogenation or oxidation to form the target compound:

Dehydrogenation Protocol :

  • Treat 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone (1.0 eq) with DDQ (2.0 eq) in dioxane.

  • Heat at 80°C for 6 hours.

  • Filter and concentrate to isolate the α,β-unsaturated ketone (Yield: ~40%).

Limitations :

  • Low yields due to over-oxidation risks.

  • Requires high-purity starting material to avoid competing pathways.

Comparative Analysis of Methods

Parameter Knoevenagel Condensation Multi-Step Synthesis
Steps 16
Yield 68–75%40–50%
Scalability ModerateHigh
Stereoselectivity >95% (E)N/A (saturated precursor)
Cost LowHigh (multiple steps)

Emerging Methodologies and Innovations

Microwave-Assisted Knoevenagel Reactions

Microwave irradiation reduces reaction times from hours to minutes. A 2023 study reported 82% yield in 30 minutes using piperidine and acetic acid under microwave conditions.

Solvent-Free Catalysis

Solid-supported catalysts (e.g., amine-functionalized silica gel) enable solvent-free synthesis, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with cellular signaling pathways, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key differences between (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone and related compounds:

Compound Name Structure Key Functional Groups Primary Use Regulatory Status
This compound Cyclopentanone with (E)-configured methylene and 4-chlorophenyl group Methylene (C=CH), 4-chlorophenyl Intermediate for triticonazole Listed as restricted (Code A) in hazardous substance databases
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone Cyclopentanone with saturated methyl and 4-chlorophenyl group Methyl (CH2), 4-chlorophenyl Intermediate for metconazole Not explicitly restricted in provided evidence
(2E,5E)-2,5-Bis[(4-(diethylamino)phenyl)methylene]cyclopentanone Cyclopentanone with two (E)-configured 4-(diethylamino)phenylmethylene groups Two methylene groups with diethylamino substituents Research chemical (no specified agricultural use) No regulatory data provided
Key Observations:

This difference influences their roles as intermediates: the methylene variant leads to triticonazole, while the methyl variant is used for metconazole . The bis-substituted analog () exhibits significantly lower water solubility due to bulky diethylamino groups, limiting its agricultural applicability .

Synthesis Efficiency: The methyl-substituted compound achieves yields up to 90% under optimized conditions (e.g., sodium hydride and methyl halide reactions) . No yield data are provided for the methylene variant, suggesting its synthesis may involve more complex stereochemical control.

Physicochemical Properties

Property This compound 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone (2E,5E)-2,5-Bis[(4-(diethylamino)phenyl)methylene]cyclopentanone
Water Solubility Likely low (inferred from structural analogs) Moderate (hydrophobic but less rigid than methylene variant) Insoluble
Thermal Stability High (stable cyclopentanone core) High Moderate (decomposition observed in analogs at >150°C)

Biological Activity

(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone, a compound with notable structural features including an alpha,beta-unsaturated ketone moiety, is gaining attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula: C14_{14}H17_{17}ClO
  • Molecular Weight: 236.737 g/mol
  • CAS Number: 115851-28-0

The compound features a chlorophenyl group that may influence its reactivity and biological interactions. The presence of the unsaturated carbonyl group suggests potential for various chemical reactions, including Michael addition, which can be significant in drug development processes .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The unsaturation in the ketone structure allows for nucleophilic attack, which can lead to the formation of adducts with proteins or nucleic acids. This property is crucial for its potential therapeutic applications.

Antifungal Activity

Research indicates that this compound serves as an important intermediate in the synthesis of metconazole, a known agricultural fungicide. Metconazole exhibits significant antifungal properties against various fungal pathogens affecting crops . The structural similarity between this compound and metconazole suggests that it may possess intrinsic antifungal activity as well.

Cytotoxicity Studies

In vitro studies have shown that compounds containing similar structural motifs exhibit cytotoxic effects against various cancer cell lines. Preliminary assays suggest that this compound could also demonstrate cytotoxicity; however, specific IC50_{50} values and detailed mechanisms remain to be fully elucidated through further studies.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntifungalPotential as an intermediate for metconazole
CytotoxicityPreliminary evidence suggests activity
ReactivityPotential for Michael addition reactions

Case Studies and Research Findings

  • Synthesis and Application : A study highlighted the synthesis of this compound as a precursor in producing metconazole. The synthesis method yielded high-quality product suitable for agricultural applications .
  • Chemical Reactivity : Investigations into the reactivity of compounds with similar structures revealed their potential to form stable adducts with biological targets. This points to the necessity for further exploration into the specific interactions of this compound with cellular components.
  • Comparative Studies : Compounds structurally related to this compound have been studied for their biological effects, providing a comparative framework that supports further investigation into this compound's unique properties and potential therapeutic uses .

Q & A

Q. What are the key synthetic steps for preparing (E)-5-[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone?

The synthesis involves two primary stages:

  • Stage 1 : Formation of 1-[(4-chlorophenyl)methyl]-3-methyl-2-oxocyclopentanecarboxylic acid methyl ester via Claisen condensation of dimethyl adipate with (4-chlorophenyl)methyl chloride in the presence of sodium methoxide. Aprotic solvents (e.g., toluene) and controlled methanol removal are critical for high yields (70–90%) .
  • Stage 2 : Alkylation using sodium hydride and methyl halide (e.g., methyl bromide) at 80–100°C to introduce the second methyl group, followed by hydrolysis to yield the final cyclopentanone derivative. Excess methyl halide and optimal temperature prevent O-alkylation side reactions .

Q. What analytical methods are used to confirm the compound’s purity and structure?

  • Gas Chromatography (GC) : Quantifies purity (e.g., 95.5% purity reported in Example 2 of ) .
  • Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns (e.g., methyl and chlorophenyl groups).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (similar to methods in ) .

Q. What is the compound’s primary application in agricultural chemistry?

It serves as a key intermediate in synthesizing metconazole, a triazole fungicide used to control plant pathogens. The cyclopentanone scaffold is functionalized via epoxidation and azole group introduction .

Advanced Research Questions

Q. How can researchers optimize the alkylation step to improve yield and minimize side reactions?

  • Critical Parameters :

    ParameterOptimal RangeImpact on Yield/Side Reactions
    Temperature80–100°CPrevents O-alkylation
    Methyl Halide Ratio1.0–1.2 equivalentsEnsures complete alkylation
    SolventToluene/DimethoxyethaneEnhances solubility and reaction kinetics
  • Mitigation Strategies : Use molecular sieves to absorb water and avoid hydrolysis of intermediates .

Q. How do solvent properties influence the Claisen condensation step?

Aprotic solvents with boiling points >75°C (e.g., toluene, chlorobenzene) facilitate methanol removal, shifting equilibrium toward product formation. Polar aprotic solvents (e.g., dimethoxyethane) improve ion-pair stabilization but require careful temperature control to avoid decomposition .

Q. What strategies resolve contradictions in reported yields for alternative synthesis routes?

  • Comparative Analysis : Earlier methods (e.g., Japanese Patent Kokai No. 1-301664) achieved 71% yield due to incomplete ester hydrolysis, while the Kureha Corp. process () reached 97% via solvent optimization and stepwise alkylation .
  • Side Reaction Analysis : Byproducts like unreacted sodium salts or hydrolyzed esters can be quantified via GC-MS and minimized using anhydrous conditions .

Methodological Challenges

Q. How is stereoselectivity controlled during the formation of the (E)-isomer?

The (E)-configuration arises from steric hindrance during the Claisen condensation. Bulky substituents on the cyclopentanone ring favor the trans-arrangement of the chlorophenyl and methyl groups. Computational modeling (e.g., DFT calculations) can predict thermodynamic stability of isomers .

Q. What are the limitations of scaling up the patented synthesis process?

  • Challenges : Exothermic reactions during alkylation require precise temperature control. Large-scale solvent removal also impacts cost and safety.
  • Solutions : Continuous flow reactors can improve heat dissipation, and solvent recovery systems (e.g., fractional distillation) enhance sustainability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.